Validated Intermediate for a Clinical-Stage CRF1 Antagonist
6-(Dimethylamino)-4-methylnicotinonitrile serves as the direct precursor to the 6-(dimethylamino)-4-methylpyridin-3-yl moiety in NBI 30775 (R121919), a CRF1 receptor antagonist that reached clinical evaluation for major depression [1]. The final compound NBI 30775 exhibits a Ki of 3.5 nM at the human CRF1 receptor, with functional IC50 values of 50 nM (cAMP inhibition) and 20 nM (ACTH release) [1]. The closest regioisomeric analog, 2-(dimethylamino)-4,6-dimethylnicotinonitrile, has not been reported in any CRF1 antagonist program and lacks this validated synthetic trajectory [2].
| Evidence Dimension | CRF1 receptor binding affinity (Ki) of final drug product derived from the intermediate |
|---|---|
| Target Compound Data | NBI 30775 (derived from 6-(dimethylamino)-4-methylnicotinonitrile): Ki = 3.5 nM at human CRF1 receptor |
| Comparator Or Baseline | Closest 2-(dimethylamino)-4,6-dimethylnicotinonitrile analog: no CRF1 antagonist data reported |
| Quantified Difference | Not quantifiable; target compound is the only nicotinonitrile intermediate validated for this clinical candidate |
| Conditions | Binding affinity determined by displacement of [125I]sauvagine in HEK293 cell membranes expressing human CRF1 receptor |
Why This Matters
A procurement decision based on this evidence ensures access to the only nicotinonitrile building block directly validated in the synthesis of a clinically advanced CRF1 antagonist.
- [1] Chen C, Wilcoxen KM, Huang CQ, et al. J Med Chem. 2004;47(19):4787-4798. doi:10.1021/jm040058e. View Source
- [2] Keshk RM, Abd Elgawad GE, Sallam ER, Alsubaie MS, Fetouh HA. Synthesis and characterization of nicotinonitrile derivatives as efficient corrosion inhibitors for acid pickling of brass alloy in nitric acid. ChemistrySelect. 2022;7(33):e202202678. doi:10.1002/slct.202202678. View Source
